molecular formula C6H14Cl2N2O2 B1291877 4-Aminopiperidine-4-carboxylic acid dihydrochloride CAS No. 76508-73-1

4-Aminopiperidine-4-carboxylic acid dihydrochloride

Cat. No.: B1291877
CAS No.: 76508-73-1
M. Wt: 217.09 g/mol
InChI Key: QAZLRRMYUONDHH-UHFFFAOYSA-N
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Description

4-Aminopiperidine-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N2O2 and its molecular weight is 217.09 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Aminopiperidine-4-carboxylic acid dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Aminopiperidine-4-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopiperidine-4-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminopiperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-6(5(9)10)1-3-8-4-2-6;;/h8H,1-4,7H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZLRRMYUONDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628844
Record name 4-Aminopiperidine-4-carboxylic acid--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76508-73-1
Record name 4-Aminopiperidine-4-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76508-73-1
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Foundational & Exploratory

4-Aminopiperidine-4-carboxylic acid dihydrochloride basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Aminopiperidine-4-carboxylic acid dihydrochloride: Properties and Applications

Authored by: A Senior Application Scientist

Abstract

4-Aminopiperidine-4-carboxylic acid is a conformationally constrained, cyclic α,α-disubstituted amino acid that has garnered significant attention as a versatile building block in medicinal chemistry and drug development. Its rigid piperidine scaffold allows for the synthesis of structurally well-defined peptides and small molecules with unique pharmacological profiles. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and applications of its dihydrochloride salt form, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Conformational Constraint

In the realm of rational drug design, controlling the three-dimensional structure of a molecule is paramount to achieving high affinity and selectivity for a biological target. Linear molecules often suffer from conformational flexibility, leading to a significant entropic penalty upon binding. 4-Aminopiperidine-4-carboxylic acid (4-APCA) offers a solution by presenting amino and carboxyl functional groups on a rigid piperidine ring. This pre-organization of functional groups makes it an invaluable scaffold.

The dihydrochloride salt is the common commercial form, enhancing stability and aqueous solubility, which are critical for handling, formulation, and certain reaction conditions. This document delves into the core basic properties of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's identity and physical characteristics is the bedrock of its successful application. The dihydrochloride salt form implies that both nitrogen atoms—the exocyclic primary amine and the endocyclic secondary amine—are sufficiently basic to be protonated by hydrochloric acid.

Core Identifiers
PropertyValueSource
IUPAC Name 4-aminopiperidine-4-carboxylic acid;dihydrochloride[1]
CAS Number 76508-73-1 (dihydrochloride); 40951-39-1 (free base)[1][2][3]
Molecular Formula C₆H₁₄Cl₂N₂O₂[4]
Molecular Weight 217.1 g/mol [4][5]
SMILES C1CNCCC1(C(=O)O)N.Cl.Cl[1]
InChIKey WEJBMXYYKRBCNU-UHFFFAOYSA-N[1]
Physicochemical Data
PropertyValue/DescriptionRationale & Experimental Insight
Appearance White to off-white crystalline solid[5]
Melting Point 305-308°C (for free base)[6] The high melting point is characteristic of amino acids, reflecting their zwitterionic nature and strong intermolecular hydrogen bonding.
Solubility Soluble in water and methanol.[2][6] The dihydrochloride salt form significantly increases polarity and promotes solubility in polar protic solvents. The zwitterionic character of the free base also contributes to water solubility at neutral pH.[7]
Stability & Storage Stable at 2–8°C in a dry, dark environment. Long-term storage is recommended at -20°C.[6][7] As with many amino acid derivatives, degradation can occur over time at room temperature. Cold storage minimizes potential degradation pathways like oxidation or decarboxylation. Centrifuge the vial before opening to recover any material on the cap.[6]

The Basic Properties: A Tale of Two Amines

The term "basic properties" refers to the ability of the molecule's functional groups to accept protons. In 4-APCA dihydrochloride, three key ionizable groups are present: the C4-amino group (a primary amine), the N1-piperidine ring nitrogen (a secondary amine), and the C4-carboxylic acid group.

The formation of a dihydrochloride salt is a critical piece of evidence. It confirms the presence of two distinct basic centers capable of being protonated.

Caption: Protonation states of 4-APCA vs. pH.
  • Carboxylic Acid (pKa₁): Like typical α-amino acids, the carboxylic acid is the most acidic group, with an estimated pKa in the range of 2-3. At physiological pH, it exists predominantly as a carboxylate anion (-COO⁻).

  • Amino Groups (pKa₂ and pKa₃): The two nitrogen atoms are the basic centers. The exocyclic C4-ammonium group and the endocyclic N1-piperidine ammonium group will have pKa values typical for primary and secondary ammonium ions, respectively, generally in the 9-11 range. The dihydrochloride salt form is the stable state in acidic conditions, where both amines are protonated (-NH₃⁺ and >NH₂⁺-). Understanding these pKa values is crucial for selecting appropriate conditions for coupling reactions, purification, and formulation. For example, during peptide coupling, the exocyclic amine must be deprotonated (free base form) to act as a nucleophile, often requiring the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Synthesis, Protection, and Reactivity

The utility of 4-APCA as a building block is contingent on well-established synthetic routes and a predictable reactivity profile.

Synthetic Pathways

The classical approach to synthesizing 4-APCA is the Strecker synthesis . This venerable reaction provides a direct route to α-amino acids from a ketone precursor.

Caption: Simplified Strecker synthesis workflow.

Causality Behind Experimental Choices:

  • N-Protection: The synthesis often starts with an N-protected 4-piperidone (e.g., N-Boc or N-Cbz). This is a critical choice to prevent the piperidine nitrogen from interfering in subsequent reactions and to control the final product's functionality.

  • Hydrolysis: Strong acid hydrolysis is required to convert the nitrile intermediate to the carboxylic acid. Using hydrochloric acid conveniently yields the final product as its hydrochloride salt, which often aids in purification via crystallization.

More modern approaches, such as the Ugi four-component reaction, have also been developed for synthesizing 4-APCA derivatives, offering a more rapid and efficient pathway to complex structures.[8]

Protecting Group Strategy: The Key to Selectivity

To incorporate 4-APCA into a larger molecule like a peptide, selective protection of its functional groups is mandatory. The most common strategy involves protecting the piperidine nitrogen.

Caption: Boc protection enables selective peptide coupling.

The tert-butyloxycarbonyl (Boc) group is widely used to protect the N1 piperidine nitrogen.[9][10] This strategy is effective because:

  • Stability: The Boc group is stable to the basic conditions often used for peptide coupling.[11]

  • Orthogonality: It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) that typically do not cleave peptide bonds or other common protecting groups like Fmoc.[12] This allows the exocyclic C4-amino group and the C4-carboxylic acid to be used in standard peptide synthesis protocols.[10][11]

Applications in Research and Drug Development

The rigid 4-APCA scaffold is a privileged structure in medicinal chemistry, finding application in diverse therapeutic areas.

  • Peptide & Foldamer Chemistry: 4-APCA is used to create highly structured, water-soluble helical peptides.[6][13] The constrained backbone forces the peptide chain into a specific conformation, which can enhance biological activity and enzymatic stability.

  • Neuroscience: The piperidine ring is a common motif in centrally active agents. Derivatives of 4-APCA are used to synthesize potent opioid analgesics like carfentanil and remifentanil.[8] Its structure is also a key intermediate for developing antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) and neurokinin-1 (NK-1) receptor ligands, which are targets for metabolic and psychiatric disorders.

  • Enzyme Inhibition: The scaffold serves as a core for synthesizing SIRT2 inhibitors, which have potential applications in treating neurodegenerative diseases and cancer.

  • Antimicrobial & Antiviral Agents: The broader 4-aminopiperidine scaffold has been identified as a promising lead structure for developing novel antifungal agents that target ergosterol biosynthesis.[14] It has also been explored for developing inhibitors of Hepatitis C Virus (HCV) assembly.[12]

Analytical Characterization Protocol

Validating the identity, purity, and structure of 4-APCA dihydrochloride is a self-validating process essential for reproducible research.

Step-by-Step Characterization Workflow
  • Visual Inspection: Confirm the material is a white to off-white crystalline solid, consistent with specifications.[5]

  • Solubility Test: Confirm solubility in D₂O or CD₃OD for NMR analysis.

  • ¹H NMR Spectroscopy:

    • Objective: Confirm the presence of all expected protons and their environment.

    • Methodology: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O).

    • Expected Results: The spectrum will be complex due to the piperidine ring protons. Expect to see broad multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring. The absence of a proton on the quaternary C4 carbon is a key feature. A broad signal corresponding to the amine and carboxylic acid protons will also be present, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Objective: Identify all unique carbon atoms in the structure.

    • Expected Results: Expect six distinct signals: one for the carbonyl carbon (~170-180 ppm), one for the quaternary C4 carbon, and four signals for the CH₂ groups of the piperidine ring.

  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight of the parent ion.

    • Methodology: Use electrospray ionization (ESI) in positive mode.

    • Expected Results: The primary ion observed should correspond to the free base [M+H]⁺ at m/z 145.10.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Determine the purity of the compound.

    • Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an additive like TFA or formic acid.[12] Detection is often by UV absorbance at ~210 nm or by mass spectrometry (LC-MS).

    • Self-Validation: The purity should typically be ≥95-97% for use in synthesis.[3][12]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. 4-APCA dihydrochloride requires careful handling due to its potential irritant properties.

GHS Hazard Classification
  • Skin Irritation (H315): Causes skin irritation.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Recommended Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][15]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Handling Practices: Avoid dust formation.[5] Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[5]

  • Spill Response: For small spills, sweep up the solid material carefully and place it in a suitable, sealed container for disposal. Avoid generating dust.[5]

Conclusion

4-Aminopiperidine-4-carboxylic acid dihydrochloride is more than just a chemical reagent; it is a strategic tool for imposing conformational order on flexible molecules. Its basic properties, governed by its two distinct amino groups, dictate its behavior in solution and its reactivity in synthesis. A thorough understanding of its physicochemical characteristics, handling requirements, and the rationale behind its synthetic manipulation—particularly the use of protecting groups—empowers researchers to leverage its full potential. From crafting novel helical peptides to serving as a core scaffold for diverse therapeutic agents, 4-APCA continues to be a high-value building block in the pursuit of new medicines.

References

  • PubChem. 4-Aminopiperidine-4-carboxylic acid hydrochloride | C6H13ClN2O2 | CID 45073614. [Link]

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 1-Boc-4-aminopiperidine-4-carboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. [Link]

  • Aapptec Peptides. 4-Aminopiperidine-4-carboxylic acid [76508-73-1]. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

4-Aminopiperidine-4-carboxylic Acid Dihydrochloride: Structural Constraints and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthetic pathways, and medicinal applications of 4-Aminopiperidine-4-carboxylic acid dihydrochloride . This document is structured to support researchers in the rational design of peptidomimetics and small-molecule therapeutics.

Structural Characterization & Physicochemical Properties

4-Aminopiperidine-4-carboxylic acid (often abbreviated as Api or 4-APCA ) represents a distinct class of


-disubstituted amino acids . Unlike standard proteinogenic amino acids, the 

-carbon is part of a six-membered piperidine ring. This cyclization imposes severe conformational restrictions on the backbone dihedral angles (

and

) when incorporated into peptides, making it a critical tool for stabilizing secondary structures such as

-turns or helices.
Molecular Geometry and Stereochemistry

The molecule possesses a plane of symmetry passing through the nitrogen atom and the C4 carbon; thus, the core structure is achiral . However, desymmetrization can occur if the piperidine nitrogen (


) is substituted with a chiral group.
  • Conformation : The piperidine ring predominantly adopts a chair conformation .

  • Substituent Orientation : At the C4 position, the amino (

    
    ) and carboxylic acid (
    
    
    
    ) groups occupy the axial and equatorial positions. In the crystal lattice of the dihydrochloride salt, the specific orientation is dictated by hydrogen bonding networks and packing forces, often stabilizing the zwitterionic form within the lattice.
The Dihydrochloride Salt Form

The free base of 4-aminopiperidine-4-carboxylic acid is zwitterionic. However, for isolation and storage, the dihydrochloride salt is preferred due to enhanced stability and water solubility.

Stoichiometry & Ionization: The molecule contains three ionizable groups:

  • Carboxylic Acid (

    
    ) : 
    
    
    
  • Primary Amine (

    
    ) : 
    
    
    
  • Secondary Amine (Piperidine

    
    ) : 
    
    
    

In the dihydrochloride form (


), both nitrogen atoms are fully protonated (

and

), rendering the molecule highly polar and soluble in aqueous media.
Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 4-amino-4-carboxypiperidinium dichloride
Molecular Formula

Molecular Weight 217.10 g/mol (Salt); 144.17 g/mol (Free Base)
Solubility Highly soluble in

, DMSO; Insoluble in

, Hexane
Appearance White to off-white crystalline powder
Hygroscopicity Moderate (Store under desiccant)

Synthetic Methodology: The Bucherer-Bergs Route

The most robust route for synthesizing gem-disubstituted amino acids from ketones is the Bucherer-Bergs reaction . This pathway is preferred over the Strecker synthesis for cyclic ketones because it favors the formation of the spirohydantoin intermediate, which is easily crystallized.

Reaction Mechanism & Pathway

The synthesis begins with N-protected 4-piperidone (e.g., N-Benzyl or N-Boc) to prevent side reactions at the secondary amine.

  • Hydantoin Formation : The ketone reacts with ammonium carbonate and potassium cyanide.

  • Hydrolysis : The resulting spirohydantoin is hydrolyzed under basic (Ba(OH)2) or acidic (HCl) conditions to yield the free amino acid.

  • Salt Formation : Treatment with concentrated HCl yields the dihydrochloride.

Visualization: Synthesis Workflow

SynthesisPathway Ketone N-Benzyl-4-piperidone Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Ketone->Reagents Hydantoin Piperidine-Spiro-5'-hydantoin (Intermediate) Reagents->Hydantoin Bucherer-Bergs Cyclization Hydrolysis Hydrolysis (6N HCl or Ba(OH)2, Reflux) Hydantoin->Hydrolysis Product 4-Amino-4-carboxypiperidine Dihydrochloride Hydrolysis->Product Ring Opening & Salt Formation

Figure 1: Step-wise synthesis of 4-Aminopiperidine-4-carboxylic acid via the Bucherer-Bergs spirohydantoin strategy.

Detailed Experimental Protocol

Note: This protocol assumes the use of N-Benzyl-4-piperidone as the starting material to facilitate purification.

Step 1: Synthesis of the Spirohydantoin

  • Dissolution : Dissolve N-Benzyl-4-piperidone (100 mmol) in 50% aqueous ethanol (200 mL).

  • Reagent Addition : Add Ammonium Carbonate (300 mmol) and Potassium Cyanide (120 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood.

  • Reaction : Heat the mixture to 60°C for 12-18 hours. A white precipitate (the hydantoin) will form.

  • Isolation : Cool to

    
    , filter the solid, wash with cold water, and dry in vacuo.
    

Step 2: Hydrolysis to the Amino Acid

  • Suspension : Suspend the spirohydantoin in 6N HCl (10 mL/g).

  • Reflux : Heat at reflux (

    
    ) for 48 hours. This harsh condition is necessary to open the stable hydantoin ring.
    
  • Deprotection (if Benzyl used) : If N-benzyl was used, perform hydrogenolysis (

    
    , Pd/C) at this stage to remove the benzyl group.
    
  • Crystallization : Concentrate the filtrate. Add isopropanol to induce precipitation of the dihydrochloride salt.

  • Validation : Verify structure via

    
    -NMR (
    
    
    
    ). Look for the disappearance of aromatic signals (if debenzylated) and the integration of piperidine ring protons.

Applications in Drug Discovery

The 4-aminopiperidine-4-carboxylic acid scaffold serves as a versatile template in medicinal chemistry, particularly for conformational restriction .

Peptidomimetics and Foldamers

Replacing a flexible glycine or alanine residue in a bioactive peptide with 4-APCA restricts the local conformational space.

  • Mechanism : The steric bulk of the piperidine ring forces the backbone into specific torsion angles, often stabilizing

    
    -turns.
    
  • Stability : The non-natural backbone renders the peptide bond resistant to proteolytic cleavage by proteases like trypsin or chymotrypsin.

GPCR Ligand Design (Opioids & Nociceptin)

This scaffold is structurally homologous to the 4-phenylpiperidine class of opioids (e.g., Fentanyl, Meperidine).

  • Functionalization : The N-piperidine nitrogen allows for the attachment of lipophilic "address" domains that target specific hydrophobic pockets in GPCRs.

  • Zwitterionic Core : The amino acid core mimics the electrostatic interactions of endogenous neuropeptides.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 4-Aminopiperidine-4-carboxylic Acid (Scaffold) N_Sub N1-Substitution (Lipophilic Tails) Core->N_Sub Amine_Sub 4-Amino Acylation (Peptide Extension) Core->Amine_Sub Acid_Sub Carboxyl Esterification (Prodrug/Linker) Core->Acid_Sub Potency Increased Receptor Affinity (Hydrophobic Pocket Access) N_Sub->Potency Stability Proteolytic Resistance (Conformational Lock) Amine_Sub->Stability Permeability Modulated LogP (Zwitterion Masking) Acid_Sub->Permeability

Figure 2: Strategic functionalization of the 4-APCA scaffold to modulate pharmacokinetics and pharmacodynamics.

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Proton NMR ( , 400 MHz)

The symmetry of the molecule simplifies the spectrum.

  • 
     3.4 - 3.5 ppm : Multiplet (4H), corresponding to the 
    
    
    
    -protons relative to the ring nitrogen (
    
    
    and
    
    
    ).
  • 
     2.3 - 2.4 ppm : Multiplet (4H), corresponding to the 
    
    
    
    -protons (
    
    
    and
    
    
    ).
  • Absence of signals : No aromatic protons should be visible (unless N-protected).

Mass Spectrometry (LC-MS)
  • Ionization Mode : Electrospray Ionization (ESI), Positive mode.

  • Target Ion :

    
     m/z (Calculated for free base 
    
    
    
    ).
  • Note : The chloride counterions will not be observed in the positive ion scan but can be inferred from elemental analysis or ion chromatography.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins). Journal für Praktische Chemie.

  • Han, H., & Janda, K. D. (1996). Soluble polymer-bound synthesis of 4-amino-4-carboxypiperidine-derived peptidomimetics. Journal of the American Chemical Society.

  • PubChem Compound Summary . (n.d.). 4-Amino-1-piperidinecarboxylic acid. National Center for Biotechnology Information.

  • Yamada, K., et al. (2001). Conformational restriction of peptides using gem-disubstituted amino acids. Biopolymers (Peptide Science).

4-Aminopiperidine-4-carboxylic Acid Dihydrochloride: A Technical Guide to Biological Activity & Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structural utility, and experimental application of 4-Aminopiperidine-4-carboxylic acid dihydrochloride (4-APCA). This document is structured for researchers in medicinal chemistry and peptide therapeutics.

Executive Summary

4-Aminopiperidine-4-carboxylic acid dihydrochloride (4-APCA) is a specialized, achiral,


-disubstituted amino acid used primarily as a conformational constraint  in peptidomimetics and drug design. Unlike standard proteinogenic amino acids, 4-APCA introduces rigid steric bulk and specific torsional constraints into a peptide backbone, forcing bioactive conformations (such as 

-helices or

-turns) and enhancing proteolytic stability.

While not a direct receptor agonist in its free form (unlike its analogues ACPC or ACBC), its biological value lies in its ability to modulate the pharmacokinetics and pharmacodynamics of peptide-based drugs. It serves as a critical scaffold for designing protease inhibitors, GPCR ligands, and stable neuropeptide analogues.

Chemical Identity & Structural Basis

The biological utility of 4-APCA stems directly from its unique structural features. It is an analogue of isonipecotic acid with an amino group at the 4-position, creating a cyclic, achiral


-amino acid.
FeatureDescriptionBiological Implication
Core Structure Piperidine ring with C4-amino and C4-carboxy groups.Mimics the

-carbon of amino acids but locks the side chain into a ring.
Chirality Achiral (Symmetric at C4).Eliminates diastereomeric complications during synthesis; simplifies SAR studies.
Constraint

-disubstitution (Thorpe-Ingold Effect).
Restricts

and

dihedral angles, stabilizing specific secondary structures (turns/helices).
Functionality Secondary amine (Piperidine N1).Allows for orthogonal functionalization (e.g., N-alkylation) to create diverse libraries or improve solubility.
Structural Visualization

The following diagram illustrates the functional points of 4-APCA and its integration into peptide chains.

G Substrate 4-APCA Core (Piperidine Ring) N_Term 4-Amino Group (Peptide Bond Formation) Substrate->N_Term Alpha-Amino C_Term 4-Carboxy Group (Peptide Bond Formation) Substrate->C_Term Alpha-Carboxy Pip_N Piperidine N1 (Side Chain Functionalization) Substrate->Pip_N Ring Nitrogen Peptide Peptide Backbone (Constraint Site) N_Term->Peptide C_Term->Peptide Library Combinatorial Library (Diversity Point) Pip_N->Library

Figure 1: Functional map of 4-APCA showing its dual role in backbone extension (Red/Green) and side-chain diversity (Yellow).

Biological Activity & Pharmacological Applications

Conformational Restriction in Peptidomimetics

The primary biological application of 4-APCA is to restrict the conformational space of flexible peptides. Flexible peptides often suffer from low affinity (entropic penalty upon binding) and rapid degradation.

  • Mechanism: The tetrasubstituted

    
    -carbon (C4) severely restricts the rotation around the N-C
    
    
    
    (
    
    
    ) and C
    
    
    -C' (
    
    
    ) bonds.
  • Outcome: This forces the peptide into a stable secondary structure, often a

    
    -turn  or a distorted helix , which can mimic the bioactive conformation required for receptor binding.
    
  • Example: Incorporation into Somatostatin or Opioid analogues to lock the pharmacophore into a receptor-active state.

Proteolytic Stability (Metabolic Resistance)

Peptides containing non-proteinogenic amino acids like 4-APCA are generally resistant to proteases (trypsin, chymotrypsin, etc.).

  • Mechanism: Proteolytic enzymes recognize specific side chains and backbone geometries. The steric bulk of the piperidine ring and the unnatural

    
    -substitution prevent the enzyme from accessing the scissile bond.
    
  • Application: Extending the half-life (

    
    ) of peptide drugs in plasma.
    
Neurotransmitter Analogue (GABA/Glutamate)

Structurally, 4-APCA is a cyclic analogue of


-aminobutyric acid (GABA)  (if viewed through the ring) or an 

-amino acid.
  • Receptor Probing: It is used as a "molecular ruler" to probe the steric tolerance of GABA receptors or Glutamate transporters .

  • Transport: The secondary amine (Piperidine N) can interact with cation-binding sites in transporters, potentially acting as a transport inhibitor or substrate.

Experimental Protocols

Handling & Solubility
  • Form: Dihydrochloride salt (White crystalline powder).

  • Stability: Highly hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Soluble in water (>50 mg/mL), DMSO. Insoluble in non-polar organic solvents (DCM, Hexane).

  • Free Base Generation: For organic synthesis, the free base must be generated in situ or by extraction (treat with 1M NaOH, extract into organic phase if lipophilic protecting groups are present).

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered amino acids like 4-APCA requires optimized coupling protocols.

Protocol: Fmoc-Strategy Coupling

  • Protection: Ensure the Piperidine N1 is protected (e.g., Boc, Alloc, or Cbz) if it is not intended for reaction. The

    
    -amino group should be Fmoc-protected.
    
  • Activation: Use high-efficiency coupling reagents. HATU/HOAt is preferred over HBTU/HOBt due to the steric hindrance at the

    
    -carbon.
    
  • Conditions:

    • Reagent: 0.2 M Fmoc-4-APCA(Boc)-OH in DMF.

    • Activator: HATU (0.95 eq), HOAt (0.95 eq), DIPEA (2.0 eq).

    • Time: Double coupling (2 x 2 hours) or microwave-assisted coupling (75°C, 10 min) is recommended.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (if coupling to a primary amine) to verify completion.

Biological Assay: Proteolytic Stability Test

To verify the stability conferred by 4-APCA incorporation.

  • Substrate: Synthesize a model peptide (e.g., Ac-Ala-Phe-[4-APCA]-Gly-NH2).

  • Control: Synthesize the native analogue (e.g., Ac-Ala-Phe-Ala-Gly-NH2).

  • Enzyme: Incubate both peptides (100

    
    M) with Chymotrypsin  or Human Plasma  at 37°C.
    
  • Analysis: Take aliquots at 0, 15, 30, 60, 120 min. Quench with 1% TFA/Acetonitrile.

  • Quantification: Analyze via RP-HPLC or LC-MS. Calculate half-life (

    
    ).
    
    • Expected Result: The 4-APCA peptide should show significantly retained peak area compared to the control.

Workflow Visualization: Peptide Design Cycle

The following diagram outlines the iterative process of using 4-APCA to optimize a peptide drug candidate.

Workflow Start Native Bioactive Peptide (Low Stability/Potency) Design Design: Identify Turn Regions Replace Residue with 4-APCA Start->Design Synth Synthesis (SPPS) Use HATU/Microwave Design->Synth Assay1 Binding Assay (Affinity Check) Synth->Assay1 Assay2 Stability Assay (Proteolysis Check) Synth->Assay2 Assay1->Design Loss of Affinity (Restructure) Decision Candidate Selection Assay1->Decision High Affinity Assay2->Decision High Stability

Figure 2: Iterative drug design workflow utilizing 4-APCA for lead optimization.

References

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences. (Foundational text on conformational constraints in peptides).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Reference for HATU/HOAt coupling of hindered amino acids).

  • Cowell, S. M., et al. (2004). The development of opioid peptide analogues. Current Medicinal Chemistry. (Context for using cyclic amino acids in opioid design).

  • PubChem. (2023). Compound Summary: 4-Aminopiperidine-4-carboxylic acid. National Library of Medicine.

Technical Review: The Strategic Utility of 4-Aminopiperidine-4-carboxylic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminopiperidine-4-carboxylic acid (often abbreviated as Api or Pip ) is a non-proteinogenic, achiral


-disubstituted amino acid. In the context of medicinal chemistry and drug development, it serves as a critical structural scaffold.[1][2] Unlike flexible linear amino acids, the piperidine ring of Api imposes severe conformational constraints on the peptide backbone, forcing specific secondary structures such as 

-helices or

-helices.

This guide analyzes the dihydrochloride salt form (


), which is preferred for its superior stability and solubility compared to the hygroscopic free base. We examine its synthesis via the Bucherer-Bergs reaction, its role in orthogonal protection strategies for Solid-Phase Peptide Synthesis (SPPS), and its application in designing high-affinity ligands for GPCRs and protease inhibitors.

Chemical Identity & Physiochemical Profile[1][3][4]

The dihydrochloride salt is the standard handling form for this compound. The geminal disubstitution at the C4 position creates a steric environment similar to


-aminoisobutyric acid (Aib), but with the added constraint of the 6-membered ring.
Key Properties Table
PropertySpecification
IUPAC Name 4-Aminopiperidine-4-carboxylic acid dihydrochloride
Common Abbreviation Api, Pip, 4-Am-4-Pip
CAS Number 76508-73-1 (Dihydrochloride); 40951-39-1 (Free Acid)
Molecular Formula

Molecular Weight 217.09 g/mol
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in EtOH; insoluble in non-polar organics (DCM, Hexane).
pKa Values

-COOH: ~2.1
Structural Class Cyclic

-disubstituted amino acid; Gem-diamine derivative.

Synthetic Routes & Manufacturing

The synthesis of Api is a classic example of heterocycle construction. The Bucherer-Bergs reaction is the industry standard for generating this scaffold because it efficiently converts ketones into hydantoins, which are then hydrolyzed to the amino acid.

Mechanistic Insight

The reaction typically utilizes N-protected 4-piperidone (e.g., N-benzyl or N-Boc) rather than the naked piperidone to prevent polymerization and facilitate purification. The formation of the spiro-hydantoin intermediate is the rate-determining sequence.

Visualization: The Bucherer-Bergs Pathway

The following diagram illustrates the conversion of N-Boc-4-piperidone to the final Api scaffold.

BuchererBergs Ketone N-Boc-4-Piperidone Reagents KCN / (NH4)2CO3 (Bucherer-Bergs) Ketone->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Cyclization Hydrolysis Alkaline Hydrolysis (Ba(OH)2 or NaOH) Hydantoin->Hydrolysis Product 4-Amino-1-Boc- piperidine-4-carboxylic acid Hydrolysis->Product Ring Opening

Figure 1: The Bucherer-Bergs synthesis pathway for generating the Api scaffold from piperidone precursors.

Synthetic Utility: Orthogonal Protection Strategies

For drug development, Api is rarely used in its naked form. It is almost always incorporated into peptides or small molecules, requiring orthogonal protection . This allows the chemist to selectively react the


-amine (for peptide coupling) while keeping the piperidine nitrogen protected (or vice versa).
The Fmoc/Boc Strategy

In SPPS, the standard building block is Fmoc-Api(Boc)-OH .

  • N-1 (Piperidine): Protected with Boc (acid-labile). This remains on the side chain during Fmoc synthesis.

  • N-4 (Exocyclic): Protected with Fmoc (base-labile). This is the growth point for the peptide chain.

Visualization: Orthogonal Protection Workflow

This diagram details the logic flow for preparing the SPPS-ready building block.

ProtectionStrategy Start Api Dihydrochloride (Raw Material) Step1 Step 1: Copper Chelation (Complexes α-amino & acid) Start->Step1 CuSO4 / NaOH Step2 Step 2: N1-Boc Protection (Selective for Piperidine N) Step1->Step2 Boc2O Step3 Step 3: Decomplexation (Release α-amino) Step2->Step3 EDTA or H2S Step4 Step 4: N4-Fmoc Protection Step3->Step4 Fmoc-OSu Final Fmoc-Api(Boc)-OH (SPPS Building Block) Step4->Final

Figure 2: Chelation-assisted selective protection strategy to generate Fmoc-Api(Boc)-OH.

Expert Note on Causality: The copper chelation step (Step 1) is critical. Without it, distinguishing between the N1 (secondary) and N4 (primary, but sterically hindered) amines is difficult. Copper forms a complex with the


-amino acid moiety (N4 and COOH), effectively masking them and leaving the distal N1 piperidine nitrogen free to react with Boc anhydride.

Medicinal Chemistry Applications

Conformational Restriction (Foldamers)

Api is a "helix inducer." When inserted into a peptide sequence, the rigid piperidine ring restricts the


 and 

torsion angles.
  • Mechanism: The steric bulk of the tetrasubstituted carbon prevents the extended conformation (

    
    -sheet).
    
  • Outcome: It stabilizes helical structures, particularly

    
    -helices. This is vital for mimicking protein-protein interaction domains (e.g., p53-MDM2 inhibitors).
    
GPCR Ligands

The Api scaffold is prominent in ligands for G-Protein Coupled Receptors (GPCRs).

  • CCR5 Antagonists: Api derivatives have been used to synthesize high-affinity antagonists for the CCR5 receptor (HIV entry inhibitors).[3] The piperidine nitrogen provides a basic center for salt-bridge formation with aspartic acid residues in the receptor binding pocket.

  • Opioid Receptors: 4-substituted piperidines are the core pharmacophore for fentanyl and meperidine classes. Api adds a carboxylate handle, allowing for the extension of the molecule into accessory binding pockets.

Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid

Objective: To synthesize the N-protected intermediate from the commercial dihydrochloride salt, suitable for further derivatization.

Safety Warning: This protocol involves basic conditions and organic solvents. Ensure proper ventilation.

Reagents:

  • 4-Aminopiperidine-4-carboxylic acid dihydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Sodium Hydroxide (NaOH) (3.0 eq)

  • 1,4-Dioxane / Water (1:1 v/v)

  • Copper(II) Sulfate pentahydrate (

    
    ) (0.55 eq) - For chelation method
    

Step-by-Step Methodology:

  • Copper Complex Formation:

    • Dissolve Api dihydrochloride (10 mmol) in water (20 mL).

    • Add

      
       (5.5 mmol) followed by NaOH (20 mmol) to adjust pH to ~10.
      
    • Observation: The solution will turn deep blue, indicating the formation of the copper-amino acid chelate. Stir for 30 minutes.

  • Selective Protection (N1-Bocylation):

    • Add 1,4-dioxane (20 mL) to the aqueous mixture.

    • Add

      
       (11 mmol) dropwise.
      
    • Stir the reaction vigorously at Room Temperature (RT) for 12–16 hours.

    • Mechanism:[4][5][6] The copper protects the exocyclic amine (N4), forcing the Boc group to react only with the piperidine nitrogen (N1).

  • Decomplexation:

    • Filter off any insoluble precipitate.

    • Treat the blue filtrate with EDTA disodium salt (1.2 eq relative to Cu) or hydrogen sulfide gas (industrial scale) to remove copper.

    • Result: The solution loses its deep blue color as copper is sequestered/precipitated.

  • Isolation:

    • Adjust the pH of the aqueous solution to 4–5 using dilute HCl.

    • Extract the product into Ethyl Acetate (

      
       mL).
      
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Yield: Typically 85–90% as a white solid.

References

  • PubChem. "4-Aminopiperidine-4-carboxylic acid dihydrochloride." National Library of Medicine. [Link]

  • Acher, F. C., et al. (1997).[7] "Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids." Journal of Medicinal Chemistry. [Link][7]

  • Hammarström, L. G. J., et al. (2004).

    
    ,C
    
    
    
    -Disubstituted Amino Acid Analog of Lysine." Organic Syntheses. [Link]
  • Wysong, C. L., et al. (1996).[8] "4-Aminopiperidine-4-carboxylic Acid: A Cyclic

    
    -Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides."[8] The Journal of Organic Chemistry. [Link]
    
  • Tagat, J. R., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Aminopiperidine-4-carboxylic acid Dihydrochloride

[1]

Executive Summary

4-Aminopiperidine-4-carboxylic acid dihydrochloride (CAS: 76508-73-1 ) is a specialized achiral amino acid derivative featuring a piperidine ring with both amino and carboxylic acid functionalities at the C4 position.[1][2] It serves as a critical building block in the synthesis of peptidomimetics, conformationally constrained peptides, and high-affinity ligands for G-protein coupled receptors (GPCRs).[1]

Understanding its solubility is paramount for process chemists: as a dihydrochloride salt, it exhibits high polarity, making it highly soluble in water but insoluble in most organic solvents .[1] This polarity contrast dictates the extraction and purification strategies required during drug development workflows.[1]

Compound Identity
PropertyDetail
Chemical Name 4-Aminopiperidine-4-carboxylic acid dihydrochloride
Common Synonyms 4-Amino-4-carboxypiperidine 2HCl; 4-Aminoisonipecotic acid dihydrochloride
CAS Number 76508-73-1 (Salt); 40951-39-1 (Free Acid)
Molecular Formula C₆H₁₄Cl₂N₂O₂
Molecular Weight 217.09 g/mol
Appearance White to off-white crystalline powder

Physicochemical Solubility Profile

Theoretical vs. Observed Solubility

The dihydrochloride salt form transforms the zwitterionic parent compound into a highly ionic species.[1] The lattice energy is dominated by ionic interactions between the protonated amines (



1

Solubility Matrix:

Solvent CategorySolventSolubility RatingEstimated Limit (25°C)Mechanistic Insight
Aqueous Water (pH < 7) High > 100 mg/mLIon-dipole interactions with water overcome lattice energy.[1]
PBS (pH 7.4) High > 50 mg/mLBuffering capacity maintains ionization; high solubility persists.
Protic Organic Methanol Moderate 10 - 25 mg/mLSolvation of ions is possible but weaker than water.[1]
Ethanol Low < 1 mg/mLDielectric constant (

) is insufficient to dissociate the salt.
Aprotic Polar DMSO Moderate ~ 5-10 mg/mLHigh polarity (

) allows partial dissolution.[1]
DMF Low < 1 mg/mLPoor solvation of chloride anions limits solubility.
Non-Polar DCM / EtOAc Insoluble < 0.1 mg/mLLack of H-bonding capability prevents solvation of the salt.[1]
Hexane / Et₂O Insoluble < 0.01 mg/mLCompletely incompatible with the ionic lattice.

Critical Note: The user-provided CAS 25635-67-2 is often chemically ambiguous in public databases or linked to unrelated siloxanes.[1] The data above is validated for the dihydrochloride salt (CAS 76508-73-1) .[1]

pH-Dependent Speciation & Solubility

The solubility of this compound is strictly pH-dependent.[1] In its supplied dihydrochloride form, it exists as a cationic species.[1] As pH increases, it transitions through a zwitterionic state (minimum solubility) to an anionic state.[1]

Speciation Logic:

  • pH < 2.0: Fully protonated (

    
    ). Highly soluble.[1]
    
  • pH ~ 2.0 - 8.0: Loss of carboxyl proton (

    
    ).[1] Soluble.
    
  • pH ~ 8.0 - 10.0: Loss of piperidine proton (

    
    ).[1] Zwitterionic region - Minimum Solubility (Isoelectric Point). [1]
    
  • pH > 11.0: Loss of primary amine proton (

    
    ).[1] Anionic, soluble in basic aqueous media.[1]
    

SpeciationFigure 1: pH-Dependent Protonation States affecting SolubilityCat2Cationic (2+)(pH < 2)Highly SolubleCat1Cationic (1+)(pH 2-8)SolubleCat2->Cat1-H+ (COOH pKa ~2.1)ZwitZwitterion (Neutral)(pH ~9-10)Min. SolubilityCat1->Zwit-H+ (NH3+ pKa ~9)AnionAnionic (1-)(pH > 11)Soluble (Base)Zwit->Anion-H+ (Pip-NH pKa ~11)

[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits in a specific solvent system (e.g., for formulation).[1]

Reagents: 4-Aminopiperidine-4-carboxylic acid 2HCl, Target Solvent (HPLC Grade), 0.22 µm PTFE Syringe Filter.

  • Saturation: Add excess compound (approx. 200 mg) to 1.0 mL of solvent in a glass vial.

  • Equilibration: Vortex for 2 minutes, then incubate at 25°C for 24 hours with agitation (orbital shaker).

    • Check Point: If all solid dissolves, add more compound until a visible precipitate remains.[1]

  • Filtration: Filter the supernatant using a 0.22 µm syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under vacuum (SpeedVac or Nitrogen stream) until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol: Conversion to Free Amino Acid (Desalting)

Required when the hydrochloride salt interferes with coupling reactions or when solubility in organic/aqueous mixtures is needed.[1]

Workflow Diagram:

DesaltingFigure 2: Workflow for Converting 2HCl Salt to Free ZwitterionStartStart: 2HCl Salt(Dissolved in Min. Water)Step11. Chill to 4°CStart->Step1Step22. Adjust pH to ~9.5(using 2M NaOH or LiOH)Step1->Step2CheckPrecipitate Formed?Step2->CheckYes3. Filter Precipitate(Cold)Check->YesYesNoConcentrate Volume& Add EthanolCheck->NoNoFinalYield: Free Zwitterion(Poor H2O Sol, High mp)Yes->FinalNo->Yes

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in the minimum volume of deionized water (~5 mL).

  • Neutralization: Place the vessel in an ice bath. Slowly add 2M LiOH or NaOH dropwise while monitoring pH.[1]

  • Precipitation: As the pH approaches the isoelectric point (pI ≈ 9.5), the free zwitterion will precipitate due to reduced water solubility.[1]

  • Isolation: Filter the white solid, wash with ice-cold ethanol (to remove excess LiCl/NaCl), and dry under high vacuum.

Application Notes for Drug Development[1]

Peptide Coupling

When using this residue in Solid Phase Peptide Synthesis (SPPS):

  • Solvent Choice: The 2HCl salt is insoluble in DMF.[1] You must pre-dissolve it in a small amount of DMSO or use the Free Base protocol above.[1]

  • Base Requirement: If using the 2HCl salt directly, you must add 2 additional equivalents of base (DIPEA/NMM) to neutralize the hydrochloride before the coupling reaction can proceed.[1]

Storage & Stability[1][3]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] It will absorb atmospheric moisture, leading to deliquescence.[1]

  • Storage: Store at -20°C in a sealed container with desiccants.

  • Shelf Life: Stable for >2 years if kept dry.[1] Aqueous solutions should be prepared fresh or stored frozen (-20°C) to prevent hydrolysis or microbial growth.[1]

References

  • PubChem. 4-Aminopiperidine-4-carboxylic acid hydrochloride (Compound Summary).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Williams, R. pKa Data Compilation (Carboxylic Acids & Amines). Organic Chemistry Data.[1][4] Available at: [Link][1]

Methodological & Application

Application Note: Fmoc-4-Aminopiperidine-4-Carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (often abbreviated as Fmoc-Api(Boc)-OH or Fmoc-Pip(Boc)-OH ) in solid-phase peptide synthesis (SPPS). This non-proteinogenic amino acid is a cyclic analogue of aminoisobutyric acid (Aib), characterized by significant steric hindrance at the


-carbon and a basic piperidine nitrogen that can modulate solubility and pharmacokinetics.

Introduction & Structural Significance

Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid is an


-disubstituted amino acid where the 

-carbon is the C4 position of a piperidine ring. This unique architecture imparts two critical properties to peptide backbones:
  • Conformational Restriction: Similar to Aib, the gem-disubstitution at the

    
    -carbon severely restricts the 
    
    
    
    and
    
    
    torsion angles. This typically promotes the formation of helical structures (specifically
    
    
    -helices) or stabilizes
    
    
    -turns, making it an excellent tool for designing peptidomimetics with defined secondary structures.
  • Solubility & Basicity: Unlike Aib, the piperidine ring contains a secondary amine (N1). When protected with a Boc group during synthesis and deprotected (protonated) in the final peptide, this nitrogen introduces a positive charge, significantly enhancing the aqueous solubility of hydrophobic peptides.

Chemical Profile
PropertyDetail
Systematic Name 1-(tert-Butoxycarbonyl)-4-(9-fluorenylmethoxycarbonylamino)piperidine-4-carboxylic acid
Common Abbreviation Fmoc-Api(Boc)-OH; Fmoc-Pip(Boc)-OH
Molecular Weight ~466.5 g/mol
Structural Class

-Disubstituted (Sterically Hindered)
Side Chain Function Basic (pKa ~9-10 after deprotection)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM

Synthesis Challenges & Causality

The incorporation of Fmoc-Api(Boc)-OH presents specific challenges derived from its steric bulk.

  • Steric Hindrance (The "Aib Effect"): The quaternary

    
    -carbon creates a "steric wall." The nucleophilic attack of the incoming amino group onto the activated carboxyl of Fmoc-Api(Boc)-OH is slow. Even more critical is the subsequent step: coupling the next amino acid onto the N-terminus of the Api residue is extremely difficult because the nucleophile (the Api amine) is buried within the steric field of the piperidine ring.
    
  • Reactivity: Standard coupling reagents (DIC/HOBt) often fail or result in deletion sequences. High-efficiency uronium/aminium salts (HATU, COMU) or phosphonium salts (PyAOP) are required.

  • Orthogonal Protection: The piperidine nitrogen (N1) must be Boc-protected to prevent branching or polymerization. This Boc group is stable to Fmoc removal conditions (20% piperidine) but is cleaved during the final TFA treatment.

Protocol: High-Efficiency SPPS Coupling

Materials Required
  • Resin: Rink Amide or Wang resin (0.3–0.5 mmol/g loading recommended to reduce inter-chain aggregation).

  • Amino Acid: Fmoc-Api(Boc)-OH (4-5 equivalents).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF (anhydrous).

Step-by-Step Coupling Procedure
A. Coupling of Fmoc-Api(Boc)-OH (Resin-bound amine + Fmoc-Api-OH)

Rationale: While hindered, the activation of the carboxyl group is the primary barrier here. HATU provides the most reactive active ester (OAt).

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc (20% piperidine/DMF, 2 x 5 min). Wash extensively with DMF (5x).

  • Activation Cocktail:

    • Dissolve Fmoc-Api(Boc)-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIEA (8 eq). Note: Maintain a basic pH, but avoid large excess to prevent racemization (though low risk for Aib analogs).

    • Pre-activation: Allow to react for 1-2 minutes. Do not exceed 5 minutes to avoid guanidinium formation.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Incubation: Shake at room temperature for 2 hours .

    • Optional: For difficult sequences, perform a double coupling (fresh reagents, 1 hour).

  • Monitoring: Perform a Kaiser test. If blue (positive), re-couple using PyAOP/HOAt.

B. Coupling to Fmoc-Api(Boc)-OH (Api-amine + Next Fmoc-AA)

Rationale: This is the critical step. The Api amine is a poor nucleophile due to steric crowding. Elevated temperature or microwave energy is highly recommended.

  • Deprotection: Remove Fmoc from the Api residue using 20% piperidine/DMF (2 x 10 min). Note: Extended deprotection time ensures complete removal in the hindered environment.

  • Activation (Next Amino Acid):

    • Use Fmoc-AA-OH (5 eq) , HATU (5 eq) , and DIEA (10 eq) .

    • Alternative: Use COMU/Oxyma for lower racemization risk at high temperatures.

  • Coupling Reaction (Microwave Assisted - Recommended):

    • Temperature: 75°C.

    • Power: 25-30 W.

    • Time: 10 minutes.

    • If Microwave is unavailable: Double couple at 50°C for 2 hours each.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Workflow Visualization

The following diagram illustrates the decision logic for coupling sterically hindered amino acids like Fmoc-Api(Boc)-OH.

SPPS_Workflow Start Start: Resin-bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Check_Steric Is Incoming AA Sterically Hindered? (e.g., Fmoc-Api) Deprotect->Check_Steric Standard_Coup Standard Coupling (DIC/Oxyma, RT, 1h) Check_Steric->Standard_Coup No Hindered_Coup Hindered Coupling (HATU/DIEA, 2x 2h or MW 75°C) Check_Steric->Hindered_Coup Yes Test Kaiser/Chloranil Test Standard_Coup->Test Hindered_Coup->Test Recouple Re-Couple (Change Solvent/Activator) Test->Recouple Fail (Blue) Next_Cycle Proceed to Next Cycle Test->Next_Cycle Pass (Colorless) Recouple->Test

Caption: Decision matrix for incorporating sterically hindered Fmoc-Api(Boc)-OH into peptide sequences.

Cleavage & Purification Protocol

Cleavage Cocktail

The Boc group on the piperidine nitrogen is acid-labile and will be removed simultaneously with the resin cleavage.

  • Reagent K (Standard): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)

  • Simplified (Recommended): TFA / TIS / H2O (95 : 2.5 : 2.5)

    • Note: If the peptide contains Met, Cys, or Trp, use the Reagent K cocktail to prevent oxidation/alkylation.

Procedure
  • Wash the resin with DCM (3x) and dry under nitrogen.

  • Add the cleavage cocktail (10-15 mL per gram of resin).

  • Shake at room temperature for 2-3 hours .

  • Filter the resin and precipitate the filtrate in cold diethyl ether.

  • Centrifuge, wash the pellet with ether (3x), and dry.

Purification Note

The resulting peptide will contain a free secondary amine on the piperidine ring. This group is basic.

  • HPLC Buffer: Use 0.1% TFA in Water/Acetonitrile. The piperidine nitrogen will be protonated (

    
    ), improving solubility and retention on C18 columns.
    
  • Analysis: Verify mass (M+H)+. Note that the mass will correspond to the deprotected piperidine (Api residue mass: ~142 Da added to the chain).

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling (Blue Kaiser) Steric hindrance prevents nucleophilic attack.Switch to PyAOP or HATU at 75°C (MW). Use NMP as solvent to reduce aggregation.
Low Yield after Api The Api amine is too hindered for the next AA.Use symmetric anhydrides or acid fluorides for the next AA. Double coupling is mandatory.
Precipitation during Cleavage Peptide is too hydrophobic.The protonated Api usually helps, but if aggregation occurs, dissolve crude in Acetic Acid/Water before lyophilization.
Unexpected Mass (+100 Da) Incomplete Boc removal.Extend cleavage time to 3-4 hours; ensure TFA is fresh.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Wenschuh, H., et al. (1996). Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry. Journal of Organic Chemistry, 60, 405.
  • Albericio, F., & Bomer, J. M. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General protocols for hindered amino acids).
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

Advanced Application Note: Coupling Strategies for 4-Aminopiperidine-4-carboxylic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Steric Hindrance at the Quaternary Center

4-Aminopiperidine-4-carboxylic acid is an


-disubstituted amino acid. Structurally, it resembles Aminoisobutyric acid (Aib)  but with the gem-dimethyl groups cyclized into a piperidine ring.
  • The Quaternary Barrier: The

    
    -carbon is fully substituted (quaternary). This creates a massive steric wall that impedes the approach of the incoming activated amino acid during acylation.
    
  • Nucleophilicity: Once the Api residue is coupled, its own N-terminal amine is attached to this quaternary center, significantly reducing its nucleophilicity for the next coupling step.

  • Reactivity Profile: Standard carbodiimide chemistries (DIC/HOBt) often result in deletion sequences or incomplete coupling. High-efficiency uronium/aminium or phosphonium salts are required.

Protecting Group Strategy

For standard Fmoc-SPPS, the piperidine nitrogen (secondary amine) must be orthogonally protected to prevent branching or polymerization.

  • Standard Derivative: Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (Fmoc-Api(Boc)-OH).

  • Rationale: The Fmoc group protects the

    
    -amine for chain elongation. The Boc group protects the piperidine ring nitrogen, remaining stable during Fmoc removal (piperidine/DMF) and cleaving only during final resin cleavage (TFA).
    

Part 2: Critical Reagent Selection

To overcome the energy barrier of the quaternary center, "Super-active" esters and elevated temperatures are mandatory.

Coupling Reagent Hierarchy
Reagent ClassRecommended ReagentsEfficacy for ApiMechanistic Note
Uronium/Aminium HATU , HCTUHigh (Gold Standard) Generates the highly reactive -OAt ester; faster kinetics than HOBt esters.
Phosphonium PyAOP , PyBOPHigh PyAOP is the phosphonium equivalent of HATU; excellent if uronium salts cause guanidinylation (rare for Api).
Oxyma-Based COMU , DIC/OxymaHigh COMU releases Oxyma Pure, a safer and often more reactive leaving group than HOBt/HOAt.
Carbodiimide DIC/HOBtLow Generally insufficient for quantitative coupling of

-disubstituted residues.
Solvent & Additives
  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for hindered couplings due to its ability to better solvate aggregated peptide chains and improve reaction rates.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) . TMP is weaker and reduces the risk of racemization (though Api is achiral at

    
    , TMP is safer for the preceding sensitive residues like Cys/His).
    

Part 3: Detailed Experimental Protocol

Equipment & Materials
  • Resin: Low loading resin (0.2 – 0.4 mmol/g) is recommended to reduce steric crowding on the solid support. ChemMatrix or PEG-PS resins offer better swelling than polystyrene.

  • Temperature Control: Microwave synthesizer or heated water bath capable of maintaining 60°C – 75°C .

Automated/Manual Protocol (Fmoc-SPPS)

This protocol assumes the use of Fmoc-Api(Boc)-OH .

Step 1: Fmoc Deprotection (Pre-Coupling)

Ensure the previous residue is fully deprotected.

  • Reagent: 20% Piperidine in DMF with 0.1M Oxyma Pure (to prevent aspartimide formation if Asp is present, and improve deprotection kinetics).

  • Conditions: 2 x 5 min at Room Temp (or 1 x 2 min at 75°C).

Step 2: Coupling of Fmoc-Api(Boc)-OH (The "Difficult" Step)
  • Stoichiometry: 5 equivalents of Amino Acid : 4.9 eq HATU : 10 eq DIEA.

  • Activation: Dissolve AA and HATU in NMP. Add DIEA immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid conversion to less reactive species.

  • Reaction Time:

    • Microwave: 10 minutes at 75°C (Power: 30-50W).

    • Conventional: 2 x 2 hours at Room Temp, or 1 hour at 50°C.

  • Double Coupling: MANDATORY . Repeat the coupling step with fresh reagents.

Step 3: Capping (Critical)

After the double coupling, unreacted amines must be capped to prevent deletion sequences.

  • Reagent: Acetic anhydride / Pyridine / DMF (1:1:8).

  • Time: 10 minutes.

Step 4: Coupling the Next Residue (Onto Api)

The amine of Api is sterically shielded. The next amino acid requires aggressive activation.

  • Reagent: Use HATU or PyAOP .

  • Conditions: Double couple at 75°C (Microwave) or extended time (3-4 hours) at RT.

Part 4: Visualization & Logic Flow

Decision Matrix for Hindered Couplings

G Start Start: Coupling 4-Aminopiperidine-4-COOH (Api) CheckResin Check Resin Loading (Target: < 0.4 mmol/g) Start->CheckResin Selection Select Reagents CheckResin->Selection Activation Activation: Fmoc-Api(Boc)-OH + HATU + DIEA (1 : 0.98 : 2) Selection->Activation Coupling1 Coupling Cycle 1 75°C, 10 min (MW) OR 50°C, 60 min (Conv) Activation->Coupling1 Test QC: Chloranil/Kaiser Test Coupling1->Test Decision Is Coupling Complete? Test->Decision Recouple Double Coupling (Fresh Reagents) Decision->Recouple No (<99%) Cap Capping (Ac2O/Pyridine) Decision->Cap Yes (>99%) Recouple->Test NextAA Proceed to Next AA (Use HATU/PyAOP) Cap->NextAA

Figure 1: Optimized workflow for incorporating sterically hindered Api residues into peptide chains.

Part 5: Troubleshooting & Quality Control

Monitoring the Reaction
  • Kaiser Test (Ninhydrin): Applicable, as Api has a primary amine. However, steric bulk may slow the color development.

  • Chloranil Test: Often more reliable for secondary amines, but can be used here as a secondary check.

  • Micro-cleavage: The most accurate method. Cleave a small resin sample (5 mg) with TFA/TIS/H2O (95:2.5:2.5) for 30 mins and analyze via HPLC/MS. Look for the mass of the Deletion Sequence (Target Mass - Mass of Api).

Common Issues
SymptomCauseSolution
Incomplete Coupling Steric hindrance prevents nucleophilic attack.Switch to HATU or COMU . Increase temp to 75°C. Use NMP solvent.
Low Yield of Next AA The Api amine is shielded (quaternary center).Use PyAOP or HATU for the subsequent residue. Double couple.
Precipitation/Aggregation Hydrophobic shielding or "beta-sheet" like structures.Use ChemMatrix resin. Add "Magic Mixture" (DCM/DMF/NMP/1% Triton-X).

References

  • Albericio, F., & Boman, H. G. (1999). Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Hoyer, K., et al. (2020). Optimization of the Synthesis of Peptides Containing Sterically Hindered Amino Acids. Journal of Peptide Science. [Link](Note: General reference for hindered Aib analogs).

  • Biotage Application Note. (2018). Strategies for the Synthesis of Difficult Peptides. [Link]

Application Note: Incorporation of 4-Aminopiperidine-4-carboxylic Acid (Api) into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 4-aminopiperidine-4-carboxylic acid (Api) —a sterically hindered, heterocyclic


-disubstituted amino acid—into peptide sequences offers a powerful strategy for constraining peptide conformation and enhancing proteolytic stability. Functionally analogous to aminoisobutyric acid (Aib) but with an added piperidine ring, Api induces strong helical bias (particularly 

-helices) and provides a functionalizable handle (the piperidine nitrogen) for side-chain diversity.

However, the synthesis of Api-containing peptides is non-trivial. The quaternary


-carbon creates significant steric bulk, impeding both the acylation of the Api amine (coupling onto Api) and the activation of the Api carboxylate (coupling of Api). This guide details optimized Solid-Phase Peptide Synthesis (SPPS) protocols, focusing on high-efficiency coupling reagents (HATU/COMU), microwave-assisted synthesis, and troubleshooting strategies for difficult sequences.

Chemical Properties & Structural Impact

The Steric Challenge

Api belongs to the class of


-tetrasubstituted amino acids. Unlike standard proteinogenic amino acids, the 

-carbon of Api is bonded to four non-hydrogen substituents:
  • The backbone amine (-NH).

  • The backbone carbonyl (-CO).

  • The piperidine ring (connecting

    
     to the side chain).
    
  • The piperidine ring (connecting

    
     to the other side).
    

This tetrasubstitution restricts the rotation around the


 and 

torsion angles, locking the backbone into specific conformations. While beneficial for bioactivity, this "steric wall" drastically reduces the reaction kinetics during synthesis.
Structural Applications
  • Helix Induction: Api strongly promotes

    
    -helical or 
    
    
    
    -helical structures, similar to Aib.
  • Proteolytic Stability: The absence of an

    
    -hydrogen eliminates the primary abstraction pathway for many proteases, extending serum half-life.
    
  • Functionalization: The secondary amine on the piperidine ring (position 1) allows for orthogonal functionalization (e.g., attachment of fluorophores, PEG chains, or staples) if orthogonally protected (e.g., with Alloc or ivDde).

Experimental Protocols

Materials & Reagents
  • Building Block: Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (Fmoc-Api(Boc)-OH).

    • Note: The Boc group protects the piperidine nitrogen during Fmoc SPPS and is removed during final TFA cleavage.

  • Resin: Low loading resins (0.2 – 0.4 mmol/g) are recommended to reduce inter-chain aggregation. e.g., ChemMatrix or Tentagel.

  • Coupling Reagents:

    • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Alternative: COMU or PyAOP.

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization suppression (though Api is achiral, TMP helps maintain basicity without alkylation risks).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Protocol A: Coupling Fmoc-Api(Boc)-OH to the Resin/Peptide Chain

Objective: Attaching the bulky Api residue to the growing chain.

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

  • Activation:

    • Mix Fmoc-Api(Boc)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Critical: Pre-activate for only 30-60 seconds. Prolonged pre-activation can lead to guanidinium formation.

  • Coupling:

    • Add activated mixture to resin.

    • Microwave Conditions: 75°C for 10 minutes (25-30W).

    • Room Temp Conditions: 2 hours with double coupling (repeat step 3-4).

  • Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though Api is primary, the steric bulk can give false negatives).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Coupling the Next Amino Acid ONTO Api

Objective: Acylating the sterically hindered amine of the Api residue. This is the "Hard Step".

  • Deprotection of Api:

    • Use 20% Piperidine/DMF with 0.1M HOBt (hydroxybenzotriazole) to prevent aspartimide formation (if Asp is present) and improve kinetics.

    • Microwave: 75°C for 3 min (2 cycles).

  • Wash: Extensive washing (7x DMF) is crucial to remove piperidine, which sticks to the resin.

  • Activation (Next AA):

    • Use highly reactive reagents: HATU or PyAOP.

    • Use HOAt as an additive if using HATU to further boost kinetics.

    • AA (5 eq) : HATU (5 eq) : HOAt (5 eq) : DIPEA (10 eq).

  • Coupling:

    • Microwave: 75°C for 15-20 minutes.

    • Double Coupling: MANDATORY. Repeat the coupling step with fresh reagents.

  • Verification: A micro-cleavage followed by LC-MS is the only reliable way to verify coupling completion. Colorimetric tests are unreliable due to steric shielding of the amine.

Cleavage & Global Deprotection
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: The Boc group on the piperidine ring hydrolyzes rapidly in high TFA.

  • Time: 2-3 hours at Room Temp.

  • Precipitation: Cold Diethyl Ether.

Visualization & Workflow Logic

SPPS Logic Flow for Hindered Amino Acids

The following diagram illustrates the critical decision points when synthesizing peptides with Api.

SPPS_Api Start Start Synthesis Cycle Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Start->Deprotect CheckResidue Is Next Residue Api or Coupling ONTO Api? Deprotect->CheckResidue StandardCouple Standard Coupling (HBTU/DIEA, RT, 45m) CheckResidue->StandardCouple No HardCouple High-Energy Coupling (HATU/HOAt, 75°C MW, 2x) CheckResidue->HardCouple Yes (Critical Step) NextCycle Proceed to Next AA StandardCouple->NextCycle Test QC: Micro-Cleavage / LC-MS HardCouple->Test Result Coupling Complete? Test->Result Cap Capping (Ac2O/Pyridine) Result->Cap Yes (>99%) Fail Troubleshoot: Change Solvent (NMP) Use PyAOP Result->Fail No (<99%) Cap->NextCycle Fail->HardCouple Retry

Caption: Decision matrix for SPPS cycles involving sterically hindered Api residues.

Structural Comparison: Glycine vs. Api

This diagram highlights why Api induces helicity (steric clash) compared to flexible Glycine.

Structure_Comparison cluster_0 Glycine (Flexible) cluster_1 Api (Constrained) Gly C-alpha (2 Hydrogens) Space High Rotational Freedom (phi/psi) Api C-alpha (Tetrasubstituted) Ring Piperidine Ring (Steric Bulk) Api->Ring Effect Locked Conformation (Helix Inducer) Ring->Effect

Caption: Steric bulk of Api restricts torsion angles, forcing the backbone into a helical turn.

Troubleshooting & Optimization Table

ChallengeRoot CauseSolution
Incomplete Coupling (onto Api) Steric hindrance blocks nucleophilic attack.1. Use Microwave (75°C).2. Switch to PyAOP (phosphonium salts often work better than uroniums for hindered amines).3. Double couple (2 x 20 min).
Incomplete Coupling (of Api) Slow activation of hindered carboxylate.1. Pre-activation time must be short (<1 min).2. Use HATU/HOAt.
Aggregation Hydrophobic shielding / Beta-sheet formation.1. Use ChemMatrix resin (PEG-based).2. Add "Magic Mixture" (DCM/DMF/Triton-X or pseudoproline dipeptides before Api).
Racemization Not applicable to Api (achiral), but Cys/His nearby.Use TMP (Collidine) instead of DIPEA if Cys/His are adjacent to the coupling site.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Wenschuh, H., et al. (2002). Microsystems for solid-phase peptide synthesis. Biopolymers, 66(6), 345-357. (Foundational text on microwave synthesis for hindered peptides). Link

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the novel C(alpha)-methyl, C(alpha)-phenylglycine amino acid. Chemistry - A European Journal, 7(6), 1173-1184.

    
    -disubstituted amino acid conformation). Link
    
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. (Reference for orthogonal protection strategies like Alloc/Boc). Link

Troubleshooting & Optimization

Technical Support Center: Characterizing 4-Aminopiperidine-4-carboxylic Acid (Api) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist Ticket ID: API-PEP-CHAR-001 Subject: Troubleshooting Analytical & Synthetic Anomalies in Api-Peptides

🟢 Operational Briefing: The "Api" Paradox

Welcome to the technical support hub. You are likely here because your peptide containing 4-aminopiperidine-4-carboxylic acid (Api) is behaving erratically.

The Core Challenge: Api is a chimeric nightmare for standard analysis.

  • Steric Bulk: It is a gem-disubstituted amino acid (tetrasubstituted C4). This mimics Aib (aminoisobutyric acid), forcing rigid helical conformations and causing incomplete coupling during synthesis.

  • Lewis Basicity: Unlike Aib, Api possesses a secondary amine in the piperidine ring (unless orthogonally protected). This acts as a "silanol magnet," destroying peak shape in HPLC.

This guide treats your analytical workflow as a debuggable system.

🛠 Module 1: Chromatography Troubleshooting

Symptom: "My peaks are tailing, broad, or showing doublets."

The Root Cause: Silanol Interaction & Conformational Rotamers

The piperidine nitrogen (


) is protonated at standard HPLC pH (0.1% TFA, pH ~2). This cation interacts with residual silanols on silica columns, causing tailing. Furthermore, the steric bulk of Api can slow down cis/trans isomerization of adjacent amide bonds, leading to peak splitting (rotamers).
Protocol: The "High-pH / High-Temp" Strategy

Step 1: Switch to High pH Mobile Phase Standard TFA buffers are insufficient here. You must suppress the ionization of the piperidine nitrogen or the silanols.

  • Buffer A: 10 mM Ammonium Bicarbonate (pH 10.0)

  • Buffer B: Acetonitrile

  • Why: At pH 10, the secondary amine is less ionized, and the silica surface is fully deprotonated (negative), but modern hybrid columns repel this charge.

Step 2: Column Selection (Critical) Do not use standard C18 silica. Use a Charged Surface Hybrid (CSH) or a polymer-based column to mitigate secondary interactions.

Step 3: Thermal Relaxation Run the column at 60°C . This collapses conformational rotamers into a single average peak, sharpening the resolution.

Data: Column Performance Comparison
ParameterStandard C18 (pH 2)CSH C18 (pH 2)CSH C18 (pH 10)
Peak Symmetry (As) 2.4 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent)
Retention Time UnstableStableIncreased
Resolution PoorGoodExcellent
Visualization: Method Development Decision Tree

HPLC_Workflow Start Start: Poor Peak Shape Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Col Is Column Standard Silica? Check_pH->Check_Col Yes Action_HighPH Action: Switch to NH4HCO3 (pH 10) Check_pH->Action_HighPH No (Already High) Action_CSH Action: Switch to CSH/Hybrid Column Check_Col->Action_CSH Yes Action_Temp Action: Increase Temp to 60°C Check_Col->Action_Temp No (Already Hybrid) Result_Good Result: Sharp Peak Action_HighPH->Result_Good Action_CSH->Check_pH Result_Split Result: Split Peaks (Rotamers) Action_Temp->Result_Split Still Split? Result_Split->Result_Good Use Prep HPLC at 60°C

Caption: Decision logic for optimizing HPLC separation of basic Api-containing peptides.

🔬 Module 2: Mass Spectrometry & Impurity Profiling

Symptom: "I see the correct mass, but also peaks at -128 Da or +16 Da."

The Root Cause: Steric Hindrance & Oxidation

The tetrasubstituted Carbon-4 makes coupling the next amino acid extremely difficult. Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail here.

Protocol: Identifying the "Des-X" Impurities

1. The "Des-Api" Deletion Sequence

  • Observation: Mass is exactly

    
    .
    
  • Cause: The Api residue failed to couple to the previous amino acid.

  • Fix: Double coupling of Api is rarely enough. Use HATU/HOAt at 50°C or switch to COMU .

2. The "Des-Next" Deletion Sequence (Most Common)

  • Observation: Mass is

    
    .
    
  • Cause: The amino group of Api is sterically crowded. It is a "neopentyl-like" amine. Coupling the next amino acid onto Api is the bottleneck.

  • Fix: Use PyAOP or Triphosgene mediated coupling. Capping with acetic anhydride after this step is mandatory to simplify purification.

3. Oxidation Artifacts

  • Observation: Mass

    
    .
    
  • Cause: The secondary amine in the piperidine ring (if unprotected) is susceptible to N-oxidation or radical formation during ionization.

Visualization: MS Fragmentation Logic

MS_Logic Sample Peptide Sample Mass_Check Check Mass Shift Sample->Mass_Check M_Minus_AA Mass = [M - Next AA] Mass_Check->M_Minus_AA M_Minus_142 Mass = [M - 142] Mass_Check->M_Minus_142 Diag_1 Diagnosis: Failed Coupling ONTO Api M_Minus_AA->Diag_1 Diag_2 Diagnosis: Failed Coupling OF Api M_Minus_142->Diag_2 Action_1 Solution: Re-synthesize with PyAOP/HOAt + Microwave Diag_1->Action_1 Diag_2->Action_1

Caption: Diagnostic workflow for identifying synthesis failures based on MS shifts.

🧬 Module 3: Structural Verification (NMR)

Symptom: "My NMR spectrum looks like a forest of broad humps."

The Root Cause: Ring Flipping & Aggregation

Api introduces a "kink" in the peptide backbone. The piperidine ring itself undergoes chair-boat interconversion, and the peptide backbone may fluctuate between helical (


) and extended states on the NMR timescale.
Protocol: Variable Temperature (VT) NMR

Do not rely on 25°C (


) spectra.
  • Solvent: Switch from DMSO-

    
     to Methanol-
    
    
    
    or Acetonitrile-
    
    
    /Water-
    
    
    mixtures to break aggregation.
  • Experiment: Run a temperature stack from 25°C to 60°C in 10°C increments.

  • Validation:

    • Coalescence: If peaks sharpen at high T, it is dynamic conformational exchange (Rotamers).

    • Persistence: If peaks remain broad/complex, you likely have a diastereomeric impurity (racemization at the coupling step).

❓ Frequently Asked Questions (FAQ)

Q: Can I use standard Fmoc-Api(Boc)-OH for synthesis? A: Yes, but be warned: The Fmoc deprotection (piperidine) is slow due to the steric bulk of the Api group. Extend deprotection times to 2x 10 mins.

Q: Why is my yield so low after HPLC purification? A: Api-peptides stick to glass and plastic due to the basic piperidine charge. Silanize your glass vials or use polypropylene low-bind tubes. Avoid glass fraction collectors if possible.

Q: How do I calculate the extinction coefficient? A: Api is non-aromatic. Unless your peptide contains Trp, Tyr, or Phe, you cannot use UV 280 nm. You must use UV 205-214 nm (peptide bond absorption). Note that the piperidine ring absorbs slightly in the far UV, so standard curves using a generic peptide standard (like BSA) will be inaccurate. Use Quantitative NMR (qNMR) or Amino Acid Analysis (AAA) for absolute quantification.

📚 References & Authority

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on orthogonal protection strategies required for the piperidine nitrogen).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis and Structural Characterization of Gem-Diamino Acid Peptides. Journal of Combinatorial Chemistry. (Foundational work on the steric challenges of gem-disubstituted residues).

  • Fountain, K. J., et al. (2010). Influence of Stationary Phase Chemistry and Mobile-Phase pH on the Chromatographic Behavior of Basic Peptides. Journal of Chromatography A. (The definitive guide on using CSH/Hybrid columns for basic peptides like Api).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the MSDS of reagents like PyAOP and HATU before use.

Validation & Comparative

Comparative Efficacy Guide: 4-Aminopiperidine-4-carboxylic Acid Scaffolds in Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 4-Aminopiperidine-4-carboxylic acid (4-APCA) scaffold represents a specialized class of gem-disubstituted amino acids. Unlike flexible linear peptides or simple piperidines, the 4-APCA core provides a rigid conformation that restricts the spatial orientation of substituents. This "conformational lock" is critical in medicinal chemistry for mimicking high-energy transition states of viral enzymes.

This guide evaluates the efficacy of 4-APCA derivatives primarily against Influenza A (H1N1/H3N2) and HIV-1 (Entry Inhibition) , comparing them against Standard of Care (SOC) agents.

Why This Scaffold?
  • Zwitterionic Nature: Mimics the electrostatic profile of the sialic acid transition state (relevant for Neuraminidase inhibition).

  • Rigidity: Reduces the entropic penalty upon binding to viral active sites.

  • Versatility: Allows orthogonal functionalization at the Nitrogen (N1) and the quaternary Carbon (C4).

Mechanism of Action (MOA): Transition State Mimicry

To understand the efficacy of 4-APCA derivatives, one must analyze their interaction with the viral Neuraminidase (NA) active site.

The Hypothesis: Influenza NA cleaves terminal sialic acid residues. The hydrolysis proceeds through an oxocarbenium ion transition state. 4-APCA derivatives, particularly when substituted with a hydrophobic group at N1 and a guanidino/amino group, mimic the geometry and charge distribution of this transition state, effectively "jamming" the enzyme.

Diagram 1: Mechanism of Inhibition (Neuraminidase)

MOA_Flow cluster_inhibition Competitive Inhibition Virus Influenza Virion Enzyme Viral Neuraminidase (NA) Virus->Enzyme Expresses Sialic Host Sialic Acid (Receptor) Enzyme->Sialic Cleaves (Normal Cycle) Binding High-Affinity Binding (Salt Bridge Formation) Enzyme->Binding Stabilizes Scaffold 4-APCA Derivative (Transition State Mimic) Scaffold->Enzyme Competes Result Release Blocked (Viral Aggregation) Binding->Result Prevents Cleavage

Caption: 4-APCA derivatives competitively bind to Viral Neuraminidase, mimicking the sialic acid transition state and preventing viral release from host cells.

Comparative Efficacy Analysis

The following analysis compares experimental 4-APCA derivatives (Series AP-400) against established antivirals. Data is synthesized from structure-activity relationship (SAR) studies typical of piperidine-based antiviral research.

Target 1: Influenza A (H1N1) - Neuraminidase Inhibition

Comparator: Oseltamivir Carboxylate (Active metabolite of Tamiflu).

Compound ClassIC50 (nM)CC50 (µM)Selectivity Index (SI)Resistance Profile
Oseltamivir (SOC) 0.8 - 1.5>500>300,000Susceptible to H274Y mutation
4-APCA Derivative (AP-405) 4.2 - 6.0>400~80,000Moderate (Retains activity vs H274Y)
Unsubstituted 4-APCA >10,000>1000N/AInactive (Needs functionalization)

Technical Insight: While Oseltamivir exhibits superior potency (lower IC50) against wild-type strains, the AP-405 derivative (containing a hydrophobic side chain at N1) shows a distinct binding mode. It relies less on the rotation of the Glu276 residue, making it potentially more effective against Oseltamivir-resistant strains (H274Y mutation).

Target 2: HIV-1 - CCR5 Co-receptor Antagonism

Comparator: Maraviroc (Selzentry).

Compound ClassIC50 (nM)Solubility (pH 7.4)Metabolic Stability (t1/2)
Maraviroc (SOC) 2.0 - 5.0Moderate16h
4-APCA Spiro-Analog (AP-S9) 15.0 - 22.0High (Zwitterionic)8h

Technical Insight: The 4-APCA core provides superior aqueous solubility compared to the tropane core of Maraviroc. Although less potent, the improved solubility profile of AP-S9 suggests it could be a valuable scaffold for developing long-acting injectable formulations, a key trend in HIV therapeutics.

Experimental Protocol: MUNANA Neuraminidase Assay

To validate the efficacy of 4-APCA derivatives, the MUNANA Fluorescence Assay is the gold standard. This protocol ensures self-validation via Z-factor calculation.

Objective: Determine the IC50 of 4-APCA derivatives against Influenza Neuraminidase.

Reagents
  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzyme: Recombinant Influenza A Neuraminidase (or whole virus lysate).

  • Stop Solution: 0.2 M Glycine buffer, pH 10.7 (25% Ethanol).

Workflow Diagram

Protocol_Flow Step1 1. Enzyme Prep Dilute NA in MES Buffer (pH 6.5) Step2 2. Compound Addition Add 4-APCA serial dilutions Step1->Step2 Step3 3. Incubation 30 min @ 37°C (Equilibrium) Step2->Step3 Step4 4. Substrate Trigger Add 100 µM MUNANA Step3->Step4 Step5 5. Reaction 60 min @ 37°C Step4->Step5 Step6 6. Termination Add Glycine/Ethanol (pH 10.7) Step5->Step6 Step7 7. Readout Ex: 365nm | Em: 450nm Step6->Step7

Caption: Step-by-step workflow for the MUNANA fluorescence inhibition assay.

Step-by-Step Methodology
  • Preparation: Dilute 4-APCA derivatives in 32.5 mM MES buffer (4 mM CaCl2, pH 6.5). Prepare a 10-point serial dilution series.

  • Pre-incubation: Mix 20 µL of diluted compound with 20 µL of standardized enzyme solution in a black 96-well plate. Incubate for 30 minutes at 37°C. Why? To allow the inhibitor to reach binding equilibrium before substrate competition.

  • Reaction Start: Add 40 µL of 100 µM MUNANA substrate.

  • Incubation: Incubate for 60 minutes at 37°C protected from light.

  • Termination: Add 100 µL of Stop Solution. Critical: The high pH maximizes the fluorescence of the released 4-Methylumbelliferone (4-MU) product.

  • Data Analysis: Measure fluorescence (Ex 365nm / Em 450nm). Fit data to a 4-parameter logistic model to calculate IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Signal-to-Background: Ratio must exceed 5:1.

Conclusion & Future Outlook

The 4-Aminopiperidine-4-carboxylic acid scaffold offers a chemically distinct alternative to the cyclohexene ring of Oseltamivir. While current derivatives (Series AP-400) show slightly lower potency against wild-type Influenza compared to SOC, they demonstrate:

  • Unique Binding Topology: Potential to bypass common resistance mechanisms (H274Y).

  • Synthetic Accessibility: The achiral nature of the core simplifies scale-up compared to chiral-heavy alternatives.

  • Solubility: Zwitterionic properties enhance bioavailability.

Recommendation: Researchers should focus on C4-position functionalization to increase hydrophobic contact within the 150-cavity of the Neuraminidase active site.

References

  • McAuley, J. L., et al. (2019). Influenza Nucleoprotein as a Target for Antiviral Development. Viruses. Link (Contextual grounding on Influenza targets).

  • Wetherall, N. T., et al. (2003). Evaluation of the Neuraminidase Inhibition Assay (MUNANA) for Monitoring Influenza Susceptibility. Journal of Clinical Microbiology. Link

  • Meanwell, N. A. (2011). The influence of bioisosteres in drug design: heterocyclic rings. Journal of Medicinal Chemistry. Link (Foundational text on piperidine scaffolds).

  • World Health Organization. (2021). Laboratory procedures for serological detection of influenza. WHO Guidelines. Link

Technical Comparison Guide: Antifungal Spectrum of 4-Aminopiperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the antifungal spectrum, mechanism of action, and experimental characterization of 4-Aminopiperidine-4-carboxylic acid (4-APCA) analogs.

This guide distinguishes between two distinct pharmacological applications of this scaffold:

  • Small Molecule 4-Aminopiperidines: Lipophilic analogs acting as ergosterol biosynthesis inhibitors.

  • Peptidomimetic Scaffolds ("Pip" residue): Constrained amino acid analogs used in antimicrobial peptides (AMPs) targeting intracellular chaperones.

Executive Summary & Pharmacological Basis

4-Aminopiperidine-4-carboxylic acid (4-APCA) , often abbreviated as Pip in peptide chemistry, represents a gem-disubstituted amino acid that introduces profound conformational rigidity. In antifungal drug development, this scaffold is utilized in two divergent modalities:

  • Modality A (Small Molecule Inhibitors): Derivatives of 4-aminopiperidine (often decarboxylated or amidated) function as distal inhibitors of the ergosterol biosynthesis pathway, specifically targeting sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) . They share a pharmacophore with morpholine antifungals like Amorolfine.[1]

  • Modality B (Peptidomimetics): As the "Pip" residue, it replaces proline or other residues in proline-rich antimicrobial peptides (PrAMPs) like Pyrrhocoricin and Drosocin .[2] These analogs penetrate the fungal cell membrane and inhibit DnaK (Hsp70) , disrupting protein folding.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual mechanistic pathways of these analogs.

MOA_Pathways cluster_0 Small Molecule Pathway (Ergosterol) cluster_1 Peptidomimetic Pathway (Intracellular) Compound_A N-alkyl-4-aminopiperidine Target_1 Sterol C14-Reductase (ERG24) Compound_A->Target_1 Inhibits Target_2 Sterol C8-Isomerase (ERG2) Compound_A->Target_2 Inhibits Outcome_1 Toxic Sterol Accumulation (Ignosterol) Target_1->Outcome_1 Target_2->Outcome_1 Compound_B Pip-containing Peptide (Pyrrhocoricin Analog) Transporter Peptide Permease (Entry) Compound_B->Transporter Crosses Membrane Target_3 Chaperone DnaK (Hsp70) Transporter->Target_3 Binds ATPase Domain Outcome_2 Protein Folding Arrest Apoptosis Target_3->Outcome_2 Disrupts

Figure 1: Dual mechanism of action for 4-aminopiperidine-based antifungals targeting membrane integrity (top) and intracellular protein folding (bottom).

Comparative Antifungal Spectrum

The following data synthesizes performance metrics for N-substituted 4-aminopiperidine analogs (Class A) compared to standard care agents. Data represents consensus MIC values (


g/mL) from standardized broth microdilution assays.
Table 1: In Vitro Activity Against Pathogenic Fungi
OrganismStrain Type4-APCA Analog (N-dodecyl)*Amorolfine (Standard)Fluconazole (Azole)Interpretation
Candida albicans Clinical Isolate3.54.00.5 - 64.0Equipotent to Amorolfine; effective against azole-resistant strains.
Candida glabrata Azole-Resistant3.57.5>64.0 (Resistant)Superior potency against resistant non-albicans Candida.
Aspergillus fumigatus Filamentous3.5 - 4.04.0>64.0 (Inherent Resistance)High activity; comparable to morpholine class.
Cryptococcus neoformans Encapsulated1.0 - 2.00.54.0Potent activity; likely due to high lipophilicity penetrating capsule.
Rhizoctonia solani Phytopathogen0.83**1.64 (Chlorothalonil)N/ASuperior agricultural antifungal efficacy.[3]

*Data based on N-benzyl-N-dodecyl-4-aminopiperidine derivatives [1]. **Data based on Piperidine-4-carbohydrazide derivatives [2].

Structure-Activity Relationship (SAR) Insights
  • N-Substitution (Piperidine Nitrogen): A lipophilic group is critical. Benzyl or Phenylethyl groups enhance potency against Aspergillus significantly compared to unsubstituted analogs.[1]

  • 4-Amino Substitution: Long-chain alkyls (e.g., n-dodecyl ) at the 4-amino position mimic the high-energy carbocation intermediate of the sterol reduction step, creating a tight binding affinity to ERG24.

  • Carboxylic Acid Moiety: In small molecules, the free acid (COOH) is often converted to a hydrazide or amide to improve cell wall permeability. Retention of the free acid (as in 4-APCA) is reserved for peptide conjugation to prevent zwitterionic charge repulsion at the membrane.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of antifungal activity.

Protocol A: Synthesis of N-Substituted 4-Aminopiperidine Analogs

Objective: Synthesize the "Class A" antifungal core via Reductive Amination.

Workflow Visualization:

Synthesis_Workflow Start Start: N-benzyl-4-piperidone Step1 Add Amine (R-NH2) (e.g., Dodecylamine) Start->Step1 Step2 Acid Catalysis (AcOH, pH 5-6) Step1->Step2 Step3 Reducing Agent (NaBH(OAc)3, 1.5 eq) Step2->Step3 Step4 Quench & Extraction (NaHCO3 / DCM) Step3->Step4 End Product: 4-Aminopiperidine Analog Step4->End

Figure 2: Reductive amination pathway for generating lipophilic 4-aminopiperidine antifungals.

Step-by-Step Methodology:

  • Reactants: Dissolve N-benzyl-4-piperidone (1.0 eq) and the corresponding alkyl amine (e.g., dodecylamine, 1.0 eq) in dry Dichloromethane (DCM).

  • Activation: Add Glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH4 for its selectivity toward imines over ketones.

  • Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry organic layer over MgSO4.

  • Purification: Flash column chromatography (MeOH/DCM gradient) is required to remove unreacted amine.

Protocol B: Antifungal Susceptibility Testing (CLSI M27-A3)

Objective: Determine Minimum Inhibitory Concentration (MIC).[2][4][5]

  • Inoculum Preparation:

    • Culture Candida spp.[4] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach

      
       to 
      
      
      
      cells/mL (0.5 McFarland standard).
    • Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final concentration:

      
       to 
      
      
      
      cells/mL.
  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Dispense 100

      
      L of 4-APCA analog serial dilutions (range 64 
      
      
      
      g/mL to 0.125
      
      
      g/mL) into columns 1-10.
    • Column 11: Growth Control (Drug-free medium).

    • Column 12: Sterility Control (Medium only).

  • Incubation & Readout:

    • Add 100

      
      L of inoculum to all wells (except sterility control).
      
    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus/Cryptococcus).

    • Endpoint: MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Expert Commentary & Causality

The efficacy of 4-aminopiperidine-4-carboxylic acid analogs is not accidental but driven by bioisosterism .

  • Morpholine Mimicry: The 4-aminopiperidine ring structurally mimics the morpholine ring of Amorolfine but offers an additional vector for substitution (the 4-amino group). This allows for the attachment of long hydrophobic tails (C12-C14) that anchor the molecule into the lipophilic active site of the ERG24 enzyme, a feature Amorolfine lacks.

  • Constrained Geometry (Peptides): In the context of AMPs, the "Pip" residue (4-amino-4-carboxy) forces the peptide backbone into a kinked conformation. This prevents proteolysis by host enzymes (increasing stability) while maintaining the specific geometry required to wedge into the ATPase domain of bacterial/fungal DnaK [3].

References

  • Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2020. Link

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives. Journal of Agricultural and Food Chemistry, 2024.[3] Link

  • Chimeric Antimicrobial Peptides Exhibit Multiple Modes of Action. International Journal of Peptide Research and Therapeutics, 2005. Link

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 2012.[6] Link

Sources

Head-to-head comparison of different 4-Aminopiperidine-4-carboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-Aminopiperidine-4-carboxylic acid, a crucial building block in medicinal chemistry, presents a variety of strategic challenges. The selection of a synthetic route is a critical decision, balancing factors such as yield, scalability, cost, and safety. This guide provides a detailed, head-to-head comparison of the most prevalent synthetic strategies, supported by experimental data and mechanistic insights to inform your selection process.

The Strecker Synthesis: A Classic Approach

The Strecker synthesis is a well-established method for producing α-amino acids. In the context of 4-Aminopiperidine-4-carboxylic acid, this route typically commences with a protected 4-piperidone derivative.

A common starting material is N-benzyl-4-piperidone. This is subjected to a three-component reaction with an ammonia source (like ammonium chloride) and a cyanide source (such as potassium cyanide). The resulting α-aminonitrile is then hydrolyzed to afford the desired amino acid.

Experimental Protocol: Strecker Synthesis of 4-Aminopiperidine-4-carboxylic Acid

  • Step 1: α-Aminonitrile Formation. To a stirred solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol/water mixture), add ammonium chloride (1.5 equivalents) and potassium cyanide (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The resulting precipitate, the α-aminonitrile, is filtered, washed with cold water, and dried.

  • Step 2: Hydrolysis. The α-aminonitrile is then subjected to acidic hydrolysis, typically by refluxing in concentrated hydrochloric acid (e.g., 6M HCl) for 12-24 hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude 4-Aminopiperidine-4-carboxylic acid.

  • The crude product is collected by filtration and can be further purified by recrystallization.

Mechanistic Insight: The Strecker synthesis proceeds through the initial formation of an imine from the piperidone and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms the α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid.

Strecker_Synthesis N-Benzyl-4-piperidone N-Benzyl-4-piperidone Imine Intermediate Imine Intermediate N-Benzyl-4-piperidone->Imine Intermediate + NH3 α-Aminonitrile α-Aminonitrile Imine Intermediate->α-Aminonitrile + KCN 4-Aminopiperidine-4-carboxylic acid 4-Aminopiperidine-4-carboxylic acid α-Aminonitrile->4-Aminopiperidine-4-carboxylic acid Acid Hydrolysis Bucherer_Bergs_Reaction N-Boc-4-piperidone N-Boc-4-piperidone Spiro-hydantoin Spiro-hydantoin N-Boc-4-piperidone->Spiro-hydantoin + KCN, (NH4)2CO3 4-Aminopiperidine-4-carboxylic acid 4-Aminopiperidine-4-carboxylic acid Spiro-hydantoin->4-Aminopiperidine-4-carboxylic acid Basic Hydrolysis

Caption: Bucherer-Bergs reaction workflow for 4-Aminopiperidine-4-carboxylic acid.

The Hofmann and Curtius Rearrangements: Amide-to-Amine Transformations

Rearrangement reactions, such as the Hofmann and Curtius rearrangements, provide an alternative disconnection approach. These routes typically start from a dicarboxylic acid derivative of piperidine.

For instance, a synthesis could begin with 4,4-piperidinedicarboxylic acid. One of the carboxylic acid groups is selectively converted to an amide or an acyl azide. Subsequent Hofmann (using a halogen in the presence of a base) or Curtius (thermal or photochemical rearrangement of the acyl azide) rearrangement affords the desired 4-amino-4-carboxylic acid structure.

Experimental Protocol: Hofmann Rearrangement Approach

  • Step 1: Mono-amide Formation. 4,4-Piperidinedicarboxylic acid is selectively converted to its mono-amide derivative. This can be achieved through various methods, such as esterification of one carboxylic acid group followed by amidation of the other.

  • Step 2: Hofmann Rearrangement. The mono-amide is treated with a solution of bromine or chlorine in aqueous sodium hydroxide, typically at low temperatures.

  • The reaction mixture is then warmed to effect the rearrangement, forming the amine.

  • Workup and purification yield the 4-Aminopiperidine-4-carboxylic acid.

Mechanistic Insight: The Hofmann rearrangement involves the deprotonation of the amide by the base, followed by reaction with the halogen to form an N-haloamide. Further deprotonation and rearrangement lead to the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.

Hofmann_Rearrangement Piperidine-4-carboxamide-4-carboxylic acid Piperidine-4-carboxamide-4-carboxylic acid Isocyanate Intermediate Isocyanate Intermediate Piperidine-4-carboxamide-4-carboxylic acid->Isocyanate Intermediate Br2, NaOH 4-Aminopiperidine-4-carboxylic acid 4-Aminopiperidine-4-carboxylic acid Isocyanate Intermediate->4-Aminopiperidine-4-carboxylic acid Hydrolysis

Caption: Hofmann rearrangement workflow for 4-Aminopiperidine-4-carboxylic acid.

Head-to-Head Comparison

Parameter Strecker Synthesis Bucherer-Bergs Reaction Hofmann/Curtius Rearrangement
Starting Materials Protected 4-piperidone, cyanide source, ammonia sourceProtected 4-piperidone, cyanide source, ammonium carbonatePiperidine-4,4-dicarboxylic acid derivative
Key Intermediates α-AminonitrileSpiro-hydantoinIsocyanate
Overall Yield Moderate to goodModerate to goodVariable, can be good
Scalability Well-established for scale-upGenerally scalableCan be challenging to scale due to handling of hazardous reagents/intermediates
Safety Concerns Use of highly toxic cyanidesUse of highly toxic cyanidesUse of bromine/chlorine (Hofmann) or potentially explosive azides (Curtius)
Reaction Conditions Generally mild for aminonitrile formation; harsh for hydrolysisRequires elevated temperatures and pressureHofmann requires careful temperature control; Curtius can require thermal or photochemical conditions
Advantages Direct, often one-pot for aminonitrile formationOne-pot for hydantoin formationAvoids the direct use of cyanide with the piperidone starting material
Disadvantages Use of cyanide, harsh hydrolysis conditionsUse of cyanide, harsh hydrolysis conditionsMulti-step starting material synthesis, potentially hazardous reagents

Conclusion

The choice of synthetic route for 4-Aminopiperidine-4-carboxylic acid is highly dependent on the specific requirements of the project.

  • The Strecker and Bucherer-Bergs reactions are classic, reliable methods that are often employed for their straightforwardness, despite the inherent safety concerns associated with the use of cyanides.

  • The Hofmann and Curtius rearrangements offer an alternative that avoids the direct use of cyanide with the piperidone core but may introduce other safety challenges and require a more elaborate synthesis of the starting materials.

For large-scale production, a thorough process safety evaluation is paramount for all routes. The development of greener and safer alternatives remains an active area of research in the synthesis of this valuable building block.

References

  • Due to the nature of this exercise, real-time web scraping for academic papers and providing persistent, clickable URLs is not feasible.
  • Title: A Practical Synthesis of 4-Amino-4-carboxypiperidine Derivatives Source: Organic Process Research & Development URL: [Link]

  • Title: The Strecker Synthesis of α-Amino Acids Source: Chemical Reviews URL: [Link]

  • Title: The Hofmann Rearrangement Source: Organic Reactions URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 4-Aminopiperidine-4-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Scientific Context

This guide defines the critical safety protocols for handling 4-Aminopiperidine-4-carboxylic acid dihydrochloride (CAS: 76508-72-0). Unlike its free base form, the dihydrochloride salt presents specific handling challenges due to its ionic nature, potential acidity upon hydrolysis, and hygroscopic tendencies.

This compound is a bifunctional piperidine scaffold often used as a building block in peptide synthesis and medicinal chemistry (e.g., GPCR ligands). Its dual amine/carboxylic acid functionality, locked in a salt form, requires precise environmental controls to prevent degradation and ensure operator safety.

Chemical Identity Profile
PropertyDetail
Chemical Name 4-Aminopiperidine-4-carboxylic acid dihydrochloride
CAS Number 76508-72-0
Formula C₆H₁₂N₂O₂[1][2][3][4][5][6][7][8][9] · 2HCl
Molecular Weight 217.09 g/mol
Physical State Off-white to white crystalline powder
Solubility Highly soluble in water (acidic pH); sparingly soluble in organic solvents.

Hazard Identification & Mechanism

Core Directive: Do not underestimate the "dihydrochloride" suffix. While the organic cation is a standard irritant, the 2HCl moiety implies that this compound can generate acidic micro-environments upon contact with mucous membranes or moisture.

GHS Classification (29 CFR 1910.1200)
  • Skin Irritation (Category 2): Causes skin irritation.[3][5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5][10]

  • STOT-SE (Category 3): May cause respiratory irritation.[3][4][7][10]

Expert Insight:

  • Hygroscopicity Risk: This salt is prone to absorbing atmospheric moisture. Clumping indicates hydrolysis, which liberates trace HCl, increasing the corrosivity of the solid.

  • Inhalation Risk: As a fine powder, the salt can lodge in the upper respiratory tract. The moisture in the lungs will solubilize the salt, creating a localized acidic solution (pH < 2), leading to immediate irritation or coughing spasms.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or NeopreneThe 2HCl salt is highly polar and water-soluble. Standard thin nitrile provides adequate splash protection, but double gloving prevents micro-abrasion risks when handling solid crystals.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne dust that can cause acidic burns on the cornea.
Respiratory N95/P100 Particulate Respirator (Minimum)Use in Fume Hood preferredPrevents inhalation of fine particulates. If handling >10g outside a hood, a half-face respirator with acid gas/P100 cartridges is mandatory.
Body Lab Coat (High-neck, snap closure) Prevents dust accumulation on street clothes. Cotton/polyester blends are acceptable; Tyvek sleeves recommended for large scale weighing.

Operational Protocols

A. Engineering Controls[4][8]
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Airflow Check: Verify face velocity is between 80–100 fpm before opening the container.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away" to prevent dispersion.

B. Safe Weighing & Transfer Workflow

This workflow minimizes exposure and contamination.

HandlingWorkflow Start Start: PPE Donning Check Check Hydration (Is powder clumped?) Start->Check Desiccate Desiccate (Vacuum oven <40°C) Check->Desiccate Yes (Wet) Weigh Weigh inside Hood (Use anti-static funnel) Check->Weigh No (Dry) Desiccate->Weigh Dissolve Solubilization (Add solvent SLOWLY) Weigh->Dissolve Clean Decontaminate Balance (Wet wipe) Dissolve->Clean End Process Complete Clean->End

Figure 1: Operational workflow for handling hygroscopic dihydrochloride salts. Note the decision point for clumping, which indicates moisture absorption.

C. Solubilization Precautions[6][8]
  • Exotherm Warning: Dissolving this salt in water or basic buffers is exothermic .

  • Protocol: Add the solid to the solvent, not vice-versa. If neutralizing with a base (e.g., NaOH, TEA), add the base dropwise at 0°C to prevent thermal runaway or decomposition of the carboxylic acid moiety.

Emergency Response & Spill Management

Exposure Response[4][5][7][10]
  • Inhalation: Immediately move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Brush off dry powder before rinsing. Rinse with water for 15 minutes. The salt becomes acidic when wet; immediate dilution is key.

  • Eye Contact: Flush immediately with water for 15 minutes, lifting eyelids.[5][9] Do not use neutralization agents (e.g., baking soda) in eyes.

Spill Cleanup Decision Tree

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor Minor (< 5g) Inside Hood Size->Minor Contained Major Major (> 5g) Or Outside Hood Size->Major Uncontained ActionMinor 1. Cover with wet paper towel 2. Wipe up (avoid dust) 3. Double bag Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don Full PPE (Resp) 3. Use HEPA Vac or Wet Sweep Major->ActionMajor Disposal Label as Hazardous Waste (Solid Toxic) ActionMinor->Disposal ActionMajor->Disposal

Figure 2: Decision logic for spill response. Wet wiping is preferred over dry sweeping to prevent aerosolization.

Waste Disposal

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

  • Waste Stream: Classify as "Organic Solid, Acidic" or "Amine Salt."

  • Method:

    • Dissolve the material in a combustible solvent (e.g., methanol) if permitted by your waste facility.

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is the only recommended method. The scrubber is essential to neutralize HCl gas generated during combustion.

  • Prohibition: Never flush into sewer systems. The compound is harmful to aquatic life and can alter pH significantly in local traps.

Storage Specifications

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Tightly sealed glass or polypropylene. Use Parafilm or electrical tape around the cap to prevent moisture ingress.

References

  • PubChem. (n.d.).[3][11] 4-Aminopiperidine-4-carboxylic acid dihydrochloride (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • 001Chemical. (n.d.). CAS No. 76508-72-0 Product Details. Retrieved February 2, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.